N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

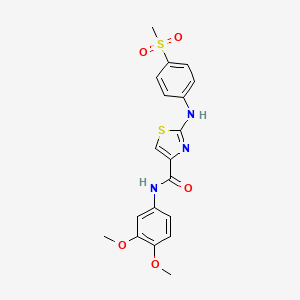

N-(3,4-Dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety and an amino group attached to a 4-(methylsulfonyl)phenyl ring. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, serves as a scaffold for bioactivity, while the methoxy and methylsulfonyl groups modulate electronic properties, solubility, and target interactions .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-26-16-9-6-13(10-17(16)27-2)20-18(23)15-11-28-19(22-15)21-12-4-7-14(8-5-12)29(3,24)25/h4-11H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFALKRKTBSPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Phenyl Groups: The phenyl groups can be attached through coupling reactions such as Suzuki or Heck reactions.

Final Functionalization:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Composition

- Chemical Formula : CHNOS

- Molecular Weight : 342.40 g/mol

- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

The compound features a thiazole ring, a carboxamide group, and methoxy-substituted phenyl groups, which contribute to its biological activity.

Pharmacological Studies

This compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

Recent studies have shown that thiazole derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent inhibition of cancer cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating promising anticancer activity .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. This positions the compound as a potential candidate for developing new antibiotics .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of thiazole derivatives. The compound has been studied for its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core thiazole or related heterocyclic frameworks, focusing on substituent effects, synthetic routes, and inferred structure-activity relationships (SAR).

2.1. Thiazole Carboxamides with Varied Aromatic Substituents

- Compound 5 (): 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide Structural Differences: The target compound has a 3,4-dimethoxyphenyl carboxamide group, whereas Compound 5 features a 3,4,5-trimethoxyphenyl substituent. The absence of the 5-methoxy group in the target may reduce steric hindrance or alter binding pocket interactions. The target’s methylsulfonyl group introduces strong electron-withdrawing effects, improving polarity and metabolic stability .

2.2. Pyridinyl Thiazole Carboxamides ()

- General Structure: Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Core Differences: Replacement of the pyridinyl ring in these analogs with the methylsulfonylphenylamino group in the target compound eliminates basic nitrogen but introduces sulfonamide-like interactions. Biological Implications: Pyridinyl groups may engage in hydrogen bonding via nitrogen, whereas the methylsulfonyl group in the target could facilitate interactions with hydrophobic or polar residues in enzymatic pockets .

2.3. Triazole-Thiones with Sulfonyl Groups ()

- Thiazoles may exhibit better membrane permeability due to reduced polarity. Substituent Effects: Both classes incorporate sulfonyl groups, but the target’s methylsulfonylphenylamino group offers a distinct spatial arrangement for target engagement compared to the para-substituted phenylsulfonyl groups in triazoles .

2.4. Nitrothiophene Carboxamides ()

- Compound 11: N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Core Heterocycle: Thiophene (sulfur-only) vs. thiazole (sulfur and nitrogen). Thiazoles may exhibit stronger dipole interactions due to the nitrogen atom. Methylsulfonyl balances electron withdrawal with steric bulk .

Key SAR Insights

- Methoxy Substitution :

- Sulfonyl Groups :

- Heterocycle Core :

Comparative Data Table

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, a compound with the CAS number 253168-94-4, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The structural formula is given as:

This compound features several functional groups that contribute to its biological activity:

- Thiazole moiety : Known for its role in various pharmacological activities.

- Dimethoxyphenyl group : This electron-donating group enhances lipophilicity and bioavailability.

- Methylsulfonylphenyl group : Imparts additional pharmacological properties.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and Huh7 (hepatocellular carcinoma) .

The IC50 values for related thiazole compounds have been reported to be in the range of 1.61 to 2.5 µg/mL against different cancer cell lines, indicating potent activity . The presence of specific substituents on the phenyl rings of these compounds appears to enhance their anticancer efficacy.

Antimicrobial Activity

The thiazole ring system is also associated with antimicrobial properties. Derivatives of thiazoles have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, certain thiazole compounds have demonstrated significant inhibition against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) reported between 32–42 µg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis reveals crucial insights into how modifications to the chemical structure affect biological activity:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups like methoxy enhances activity, while electron-withdrawing groups may reduce it.

- Positioning of Substituents : The placement of substituents on the phenyl rings significantly influences cytotoxicity; for instance, para-substituted groups tend to be more active than ortho-substituted ones .

- Thiazole Ring Modifications : Alterations to the thiazole ring itself can lead to variations in potency against specific cancer types or microbial strains.

Study 1: Anticancer Efficacy

In a recent study evaluating a series of thiazole derivatives, this compound exhibited notable cytotoxicity against HCT116 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential application in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, and how is its purity validated?

The compound can be synthesized via sequential amidation and cyclization reactions. Key steps include:

- Amide coupling : Use carbodiimide crosslinkers (e.g., EDCI) with HOBt as an additive to facilitate condensation between carboxylic acid and amine precursors .

- Thiazole ring formation : Employ Hantzsch thiazole synthesis, reacting α-halo ketones with thiourea derivatives under reflux conditions in ethanol or acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .

Characterization : Validate purity via: - 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons) .

- HPLC : Ensure ≥98% purity using C18 columns with acetonitrile/water mobile phases .

Q. How do substituents like 3,4-dimethoxy and methylsulfonyl groups influence the compound’s reactivity during synthesis?

- 3,4-Dimethoxyphenyl : Enhances electron density via methoxy groups, improving electrophilic substitution in thiazole ring formation but may reduce solubility in polar solvents .

- 4-(Methylsulfonyl)phenyl : The sulfonyl group acts as a strong electron-withdrawing moiety, directing regioselectivity during amidation reactions. However, it can hinder coupling efficiency due to steric bulk, requiring excess coupling reagents (e.g., 1.5 eq EDCI/HOBt) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodology :

- Substituent variation : Synthesize analogues with:

- Methoxy replacements : Replace 3,4-dimethoxy with trifluoromethoxy or halogens to modulate lipophilicity .

- Sulfonyl modifications : Test methylsulfonyl vs. ethylsulfonyl or sulfonamide groups to alter hydrogen-bonding capacity .

- Biological assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (e.g., CYP3A4 IC50), and pharmacokinetics (logP, metabolic stability) .

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across analogues. Report p-values ≤0.05 as significant .

Q. How can contradictory data on synthetic yields (e.g., 3% vs. 75% in similar reactions) be resolved?

Root-cause analysis :

- Steric hindrance : Bulky substituents (e.g., 4,4-difluorocyclohexyl in , compound 69) reduce yields by slowing nucleophilic attack; optimize with microwave-assisted synthesis to enhance reaction rates .

- Solubility issues : Low-yield reactions (e.g., 3% in compound 70, ) may arise from poor solubility of intermediates. Switch solvents (e.g., DMF instead of CH2Cl2) or introduce solubilizing groups (e.g., PEG chains) .

- Catalyst selection : Replace traditional bases (NaH) with milder alternatives (K2CO3) to minimize side reactions .

Q. What methodological considerations are critical for evaluating this compound’s anticancer activity in vitro?

Experimental design :

- Cell lines : Use diverse panels (e.g., MCF-7, HepG2, A549) to assess tissue-specific efficacy .

- Dose-response curves : Test 0.1–100 µM concentrations with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) .

Q. How can analytical challenges in quantifying trace impurities be addressed?

Strategies :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection of impurities (e.g., unreacted starting materials) with detection limits <0.1% .

- 2D-NMR : Resolve overlapping peaks (e.g., aromatic protons) via heteronuclear correlation experiments (HSQC, HMBC) .

- Microanalysis : Validate elemental composition (C, H, N, S) with <0.4% deviation from theoretical values .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Approaches :

- Salt formation : Convert the free base to hydrochloride or mesylate salts .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to enhance intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.